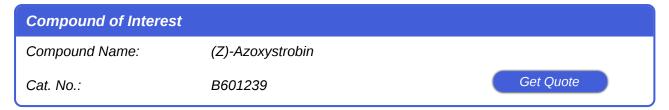


An In-depth Technical Guide to the Synthesis of (E)-Azoxystrobin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azoxystrobin, a broad-spectrum systemic fungicide, is a prominent member of the strobilurin class of agrochemicals. Its fungicidal activity stems from the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome b-c1 complex, thereby blocking electron transport and halting ATP synthesis. The commercially produced and biologically active form is the (E)-isomer, chemically known as methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate. While the (Z)-isomer of azoxystrobin exists, it is primarily formed through photoisomerization of the active (E)-isomer and is not the target of industrial synthesis.[1][2] This guide provides a detailed overview of the primary synthesis pathways for (E)-Azoxystrobin, focusing on its key intermediates and experimental protocols.

Core Synthesis Strategy

The industrial synthesis of (E)-Azoxystrobin is a multi-step process that can be broadly divided into the synthesis of two key fragments, which are then coupled in the final stages. The primary approaches involve the preparation of a substituted phenylacrylate moiety and a pyrimidine ether, followed by their condensation.

Two main convergent synthesis pathways have been established:



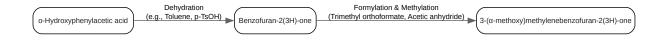
- Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.
- Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.

This guide will detail the synthesis of the necessary intermediates for both pathways and the final coupling reactions.

Synthesis of Key Intermediates Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)one (Intermediate for Pathway A)

This intermediate is a crucial precursor for the phenylacrylate portion of Azoxystrobin.

Reaction Scheme:



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Caption: Synthesis of 3- $(\alpha$ -methoxy)methylenebenzofuran-2(3H)-one.

Experimental Protocol:

- Step 1: Synthesis of Benzofuran-2(3H)-one:
 - o-Hydroxyphenylacetic acid is mixed with a solvent such as toluene and a catalyst like ptoluenesulfonic acid.[3]
 - The mixture is heated to induce a dehydration condensation reaction, forming benzofuran-2(3H)-one.[3]
- Step 2: Synthesis of 3-(α-methoxy)methylenebenzofuran-2(3H)-one:



- To the reaction mixture containing benzofuran-2(3H)-one, trimethyl orthoformate and acetic anhydride are added.[3]
- The molar ratio of o-hydroxyphenylacetic acid to acetic anhydride to trimethyl orthoformate is typically in the range of 1:2.0-2.4:1.0-1.2.[3]
- The reaction is heated to 105-115°C, and lower boiling point fractions are collected and removed.[3]
- The resulting liquid is concentrated under reduced pressure to yield 3-(α-methoxy)methylenebenzofuran-2(3H)-one.[3]

Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Intermediate for Pathway A)

Reaction Scheme:



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Caption: Synthesis of the key chloropyrimidine intermediate.

Experimental Protocol:

- Step 1: Synthesis of Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate:
 - 3-(α-methoxy)methylenebenzofuran-2(3H)-one is reacted with 4,6-dichloropyrimidine in the presence of sodium methoxide in a suitable solvent.[4]



- A catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to improve the reaction rate and yield.[4]
- The reaction is typically carried out at a low temperature (0-10°C) initially, followed by a period at a slightly elevated temperature.[4]
- Step 2: Synthesis of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate:
 - The resulting methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate is subjected to a dealcoholization reaction.[5]
 - This is typically achieved by heating the intermediate, often in the presence of an acid catalyst like potassium bisulfate, under reduced pressure.[4]
 - The product is then purified, for example, by crystallization from a mixed solvent system like isopropyl acetate and cyclohexane.[5]

Quantitative Data for Intermediate Synthesis (Pathway A):



Reactio n Step	Reactan ts	Catalyst /Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referen ce
3-(α- methoxy) methylen ebenzofu ran- 2(3H)- one + 4,6- Dichlorop yrimidine	3-(α-methoxy) methylen ebenzofu ran- 2(3H)- one, 4,6- Dichlorop yrimidine, Sodium methoxid e	DABCO	Toluene	0-10	1-2	~65	[4]
Dealcoho lization to (E)- methyl 2- [2-(6- chloropyr imidin-4- yloxy)phe nyl]-3- methoxy acrylate	Methyl 2- [2-(6- chloropyr imidin-4- yloxy)phe nyl]-3,3- dimethox ypropion ate	Potassiu m bisulfate	-	132-145	-	>88	[6]

Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine (Intermediate for Pathway B)

Reaction Scheme:





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Caption: Synthesis of the key cyanophenoxy pyrimidine intermediate.

Experimental Protocol:

- Step 1: Synthesis of 4-hydroxy-6-(2-cyanophenoxy)pyrimidine:
 - 2-Chlorobenzonitrile is coupled with 4,6-dihydroxypyrimidine in a high-boiling-point aprotic solvent such as N,N-dimethylformamide (DMF).[7]
 - The reaction is carried out under alkaline conditions, using a base like potassium carbonate, and in the presence of a palladium or copper catalyst.[7]
 - The reaction mixture is heated to facilitate the coupling.[7]
- Step 2: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine:
 - The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is chlorinated using a chlorinating agent like phosphorus oxychloride (POCI3).[8]
 - The reaction is typically performed in the presence of a base such as triethylamine.[8]
 - The product is then isolated and purified.

Quantitative Data for Intermediate Synthesis (Pathway B):



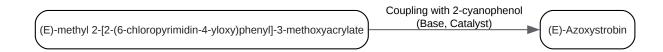
Reactio n Step	Reactan ts	Catalyst /Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referen ce
2- Chlorobe nzonitrile + 4,6- Dihydrox ypyrimidi ne	2- Chlorobe nzonitrile, 4,6- Dihydrox ypyrimidi ne	CuCl, Anhydrou s potassiu m carbonat e	Tetramet hylene sulfone	95-135	14	-	[7]
Chlorinati on of 4- hydroxy- 6-(2- cyanoph enoxy)py rimidine	4- Hydroxy- 6-(2- cyanoph enoxy)py rimidine, Phosphor us oxychlori de	Triethyla mine	-	-	-	93	[8]

Final Synthesis of (E)-Azoxystrobin

The final step in the synthesis of (E)-Azoxystrobin involves the coupling of the key intermediates.

Pathway A: Coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol

Reaction Scheme:





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Caption: Final coupling step to form (E)-Azoxystrobin (Pathway A).

Experimental Protocol:

- (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol are reacted in a solvent such as toluene or N,N-dimethylformamide (DMF).[9][10]
- A base, typically anhydrous potassium carbonate, is used to facilitate the reaction.[9]
- A catalyst is often employed to improve the reaction efficiency. Common catalysts include copper(I) chloride, 1,4-diazabicyclo[2.2.2]octane (DABCO), or trimethylamine.[9][10][11]
- The reaction is heated, typically in the range of 80-110°C, for several hours until completion. [9]
- The product is then isolated by filtration, washing, and crystallization from a suitable solvent like methanol.[9]

Quantitative Data for Final Synthesis (Pathway A):

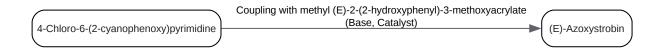


Reactant s	Catalyst/ Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referenc e
(E)-methyl 2-[2-(6- chloropyri midin-4- yloxy)phen yl]-3- methoxyac rylate + 2- cyanophen ol	Trimethyla mine hydrochlori de, Potassium carbonate	Toluene	80	8	95.38	[9]
(E)-methyl 2-[2-(6- chloropyri midin-4- yloxy)phen yl]-3- methoxyac rylate + 2- cyanophen ol	DABCO, Potassium carbonate	DMF	80	6	86.1	[10]
(E)-methyl 2-[2-(6- chloropyri midin-4- yloxy)phen yl]-3- methoxyac rylate + 2- cyanophen ol	2-Methyl- 1,4- diazabicycl o[2.2.2]- octane, Potassium carbonate	Butyl acetate	105	-	94.8	



Pathway B: Coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate

Reaction Scheme:



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Caption: Final coupling step to form (E)-Azoxystrobin (Pathway B).

Experimental Protocol:

- 4-Chloro-6-(2-cyanophenoxy)pyrimidine is reacted with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate in a high-boiling-point aprotic solvent like DMF.[7]
- Anhydrous potassium carbonate is used as the base.
- A copper catalyst or a tertiary amine catalyst such as 4-dimethylaminopyridine (DMAP) is used.[7]
- The reaction is carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 60°C).[7]
- The product is isolated through precipitation, filtration, and purification by recrystallization from a solvent like methanol.[7]

Quantitative Data for Final Synthesis (Pathway B):



Reactant s	Catalyst/ Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Referenc e
4-Chloro-6- (2- cyanophen oxy)pyrimid ine + methyl (E)-2-(2- hydroxyph enyl)-3- methoxyac rylate	4- Dimethyla minopyridin e, Potassium carbonate	DMF	60	4	88.6	[7]

Conclusion

The synthesis of (E)-Azoxystrobin is a well-established process in the agrochemical industry, with multiple viable pathways. The choice of a specific route often depends on the availability and cost of starting materials, as well as considerations for process safety and environmental impact. The key to a successful synthesis lies in the efficient preparation of the core intermediates and their subsequent high-yielding coupling. The use of catalysts such as DABCO and trimethylamine has been shown to significantly improve reaction rates and yields in the final coupling step. Further research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods for this important fungicide.

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